Methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
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Overview
Description
Methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a methylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors under controlled conditions.
Introduction of the Methylpiperazine Group: The methylpiperazine group is introduced via nucleophilic substitution reactions, often using methylpiperazine and appropriate leaving groups.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as tyrosine kinases or G-protein coupled receptors.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to altered cellular responses. This can result in the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter release in neurological disorders.
Comparison with Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Gefitinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used in the treatment of various cancers.
Uniqueness: Methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its specific structural features, which may confer distinct binding properties and biological activities compared to other similar compounds. Its combination of a benzoate ester, pyrrolidine ring, and methylpiperazine group provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(4-6-13)17(23)24-2/h3-6,14H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGFVSDCSAZTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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